molecular formula C15H15N7OS B11026672 N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11026672
M. Wt: 341.4 g/mol
InChI Key: MBBQDDSTYSFRSM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a methoxyphenyl group and a pyrimidinylsulfanyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and an amine. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of the triazine core with 4-methoxyaniline in the presence of a base such as potassium carbonate.

    Attachment of the Pyrimidinylsulfanyl Group: The final step involves the introduction of the pyrimidinylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with pyrimidin-2-ylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or pyrimidinylsulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Potassium carbonate, pyrimidin-2-ylthiol, dichloromethane, and toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a potential candidate for the development of new drugs. Clinical studies and trials are conducted to evaluate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability, stability, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. Additionally, it may interact with signaling pathways, such as the MAPK or PI3K/Akt pathways, affecting cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
  • N-(4-amino-2-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)propanamide
  • N-(pyridin-2-yl)amides

Uniqueness

Compared to similar compounds, N-(4-methoxyphenyl)-6-[(pyrimidin-2-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups and its triazine core. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness and importance in scientific research.

Properties

Molecular Formula

C15H15N7OS

Molecular Weight

341.4 g/mol

IUPAC Name

2-N-(4-methoxyphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H15N7OS/c1-23-11-5-3-10(4-6-11)19-14-21-12(20-13(16)22-14)9-24-15-17-7-2-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22)

InChI Key

MBBQDDSTYSFRSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3

Origin of Product

United States

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